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Compound of Interest

Compound Name: 7-Methyloct-2-YN-1-OL

Cat. No.: B15461881 Get Quote

This guide provides a comprehensive framework for the structural validation of 7-Methyloct-2-
yn-1-ol, a specialty chemical of interest in organic synthesis and drug development. Due to the

limited availability of published data on this specific molecule, this document outlines the

expected analytical results based on its constituent functional groups and compares them with

a potential isomeric alternative, 7-Methyloct-3-yn-1-ol. This approach offers researchers a

robust methodology for confirming the successful synthesis and purity of the target compound.

Proposed Structure and a Comparative Isomer
The IUPAC name 7-Methyloct-2-yn-1-ol defines a specific arrangement of atoms. Below are

the proposed structure and a key isomer used for comparative analysis.

Compound Structure Key Differentiating Feature
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C≡C-CH2OH

The position of the alkyne

group between carbons 2 and

3.

7-Methyloct-3-yn-1-ol
CH3-CH(CH3)-CH2-CH2-C≡C-

CH2-CH2OH

The position of the alkyne

group between carbons 3 and

4.

Spectroscopic Data for Structural Elucidation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15461881?utm_src=pdf-interest
https://www.benchchem.com/product/b15461881?utm_src=pdf-body
https://www.benchchem.com/product/b15461881?utm_src=pdf-body
https://www.benchchem.com/product/b15461881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15461881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the expected quantitative data from key spectroscopic

techniques for 7-Methyloct-2-yn-1-ol and its isomer. Researchers can compare their

experimental findings with these predicted values to confirm the structure of their synthesized

compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Assignment
Expected Chemical Shift
(ppm) for 7-Methyloct-2-
yn-1-ol

Expected Chemical Shift
(ppm) for 7-Methyloct-3-
yn-1-ol

-CH₂OH ~4.2 ~3.7

-OH Variable (broad singlet) Variable (broad singlet)

-C≡C-CH₂-CH₂- ~2.2 ~2.4

-CH₂-CH₂-C≡C- ~1.5 ~1.6

-CH(CH₃)₂-CH₂- ~1.4 ~1.4

-CH(CH₃)₂ ~1.8 ~1.8

-CH(CH₃)₂ ~0.9 (doublet) ~0.9 (doublet)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15461881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15461881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Expected Chemical Shift
(ppm) for 7-Methyloct-2-
yn-1-ol

Expected Chemical Shift
(ppm) for 7-Methyloct-3-
yn-1-ol

CH₂OH ~51 ~61

-C≡C-CH₂OH ~85 ~80

-CH₂-C≡C- ~75 ~82

-C≡C-CH₂-CH₂- ~23 ~20

-CH₂-CH₂-C≡C- ~38 ~31

-CH(CH₃)₂-CH₂- ~28 ~28

-CH(CH₃)₂ ~22 ~22

-CH(CH₃)₂ ~27 ~27

Table 3: Key Infrared (IR) Absorption Frequencies
Functional Group Expected Wavenumber (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (sp³) 2850-3000

C≡C Stretch (Alkyne) 2100-2260 (weak)

C-O Stretch (Primary Alcohol) 1000-1075

Table 4: Mass Spectrometry (MS) Data
Analysis Expected Result for C₉H₁₆O

Molecular Weight 140.22 g/mol

[M+H]⁺ (High-Resolution MS) 141.1274

Key Fragmentation Pattern
Loss of CH₂OH (m/z = 109), Loss of C₃H₇ (m/z

= 97)
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Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

Pulse Program: Proton-decoupled experiment (zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Spectral Width: -5 to 220 ppm.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the

TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR).

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR

crystal.

Acquisition:

Spectrometer: FTIR spectrometer.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16.

Resolution: 4 cm⁻¹.

Data Processing: Perform a background scan of the clean ATR crystal before analyzing the

sample. The instrument software will automatically ratio the sample spectrum to the

background.

High-Resolution Mass Spectrometry (HRMS)
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap

mass analyzer.

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Acquisition Parameters:

Ionization Mode: Positive.

Capillary Voltage: 3.5 kV.

Source Temperature: 120°C.
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Mass Range: m/z 50-500.

Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and

compare it to the theoretical exact mass calculated for the molecular formula C₉H₁₆O.

Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a newly

synthesized compound like 7-Methyloct-2-yn-1-ol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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